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Compound of Interest

Compound Name: VU0455691

Cat. No.: B611753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VU0455691 is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor

(mAChR). Developed through an iterative parallel synthesis optimization of the MLPCN probe

molecule ML012, VU0455691 represents a significant advancement in the creation of novel M1

antagonist scaffolds.[1][2] This document provides a comprehensive technical overview of

VU0455691, including its chemical properties, pharmacological profile, underlying signaling

pathways, and detailed experimental methodologies.

Chemical Properties and Synthesis
VU0455691 is a complex small molecule with the following key identifiers:

Property Value

CAS Number 1392443-41-2

Molecular Formula C24H25N5O3S

Molecular Weight 463.55 g/mol

While a detailed, step-by-step synthesis protocol for VU0455691 is outlined in the primary

literature, the general approach involves the continued optimization of the ML012 scaffold.[1][2]
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This process utilizes an iterative parallel synthesis strategy to modify the parent compound,

leading to the development of a new azetidine scaffold that demonstrates enhanced potency.[1]

[2]

Pharmacological Profile
VU0455691 is characterized by its high affinity and selectivity for the human M1 muscarinic

receptor. Its antagonist activity has been quantified using in vitro calcium mobilization assays.

In Vitro Potency and Selectivity
The antagonist potency of VU0455691 was determined in Chinese Hamster Ovary (CHO) cells

stably expressing the human M1 muscarinic receptor (CHO-hM1). The key quantitative data

are summarized below:

Receptor Subtype Assay Type Parameter Value

Human M1 (hM1) Calcium Mobilization pIC50 6.64

Human M1 (hM1) Calcium Mobilization IC50 0.23 µM

The primary publication suggests that VU0455691 maintains a desirable level of selectivity

over other muscarinic receptor subtypes (M2, M3, M4, and M5).[1][2] However, specific

quantitative data for these subtypes were not available in the public domain at the time of this

review. The selectivity of the parent compound, ML012, was reported to be 45- to 159-fold for

M1 over the other subtypes.[2]

In Vivo Data
As of the current date, there is no publicly available information regarding the in vivo

pharmacokinetic or pharmacodynamic properties of VU0455691. Further research is required

to characterize its absorption, distribution, metabolism, excretion (ADME), and efficacy in

animal models.

M1 Muscarinic Receptor Signaling Pathway
VU0455691 exerts its pharmacological effect by antagonizing the M1 muscarinic acetylcholine

receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M1
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receptor is initiated by the binding of its endogenous agonist, acetylcholine (ACh). This leads to

a conformational change in the receptor and subsequent activation of a heterotrimeric G-

protein of the Gq/11 family. The activated Gαq subunit then stimulates phospholipase C (PLC),

which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm

and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored

calcium (Ca2+) into the cytosol. This increase in intracellular calcium concentration is a key

signaling event that mediates the physiological effects of M1 receptor activation. VU0455691,

as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire

downstream signaling cascade.
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Caption: M1 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of

VU0455691.

Experimental Protocols
The primary method for characterizing the antagonist activity of VU0455691 is the in vitro

calcium mobilization assay.

Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium

concentration induced by an agonist (e.g., acetylcholine) in cells expressing the target receptor.

Experimental Workflow:
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Cell Preparation

Assay Procedure

Data Analysis

1. Culture CHO-hM1 cells

2. Plate cells in 96-well plates

3. Incubate overnight

4. Load cells with a
calcium-sensitive dye (e.g., Fura-2 AM)

5. Incubate for dye uptake

6. Add VU0455691 (Antagonist)

7. Add Acetylcholine (Agonist)

8. Measure fluorescence change
(FlexStation or similar)

9. Generate concentration-response curves

10. Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the In Vitro Calcium Mobilization Assay.
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Detailed Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1

muscarinic acetylcholine receptor (CHO-hM1) are cultured in appropriate media and

conditions.

Cell Plating: Cells are seeded into 96-well or 384-well plates at a density that ensures they

are 75-90% confluent at the time of the assay.

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye, such as Fura-2-AM or Indo-1 AM, in a suitable buffer (e.g., Krebs

buffer). Probenecid may be included to prevent dye leakage. Incubation is typically carried

out at 37°C in the dark.

Compound Addition: A dilution series of the antagonist, VU0455691, is added to the wells

and incubated for a specific period to allow for receptor binding.

Agonist Stimulation: An EC80 concentration of the agonist, acetylcholine, is added to the

wells to stimulate the M1 receptors and induce calcium mobilization.

Fluorescence Measurement: The change in intracellular calcium concentration is measured

in real-time using a fluorescence plate reader (e.g., FlexStation). The ratio of fluorescence at

two different emission wavelengths (for ratiometric dyes like Fura-2 and Indo-1) is recorded.

Data Analysis: The fluorescence data is normalized to the baseline and the maximum

response. Concentration-response curves are generated by plotting the percentage of

inhibition against the logarithm of the antagonist concentration. The IC50 value, which is the

concentration of the antagonist that inhibits 50% of the agonist response, is then calculated.

Conclusion
VU0455691 is a valuable research tool for studying the M1 muscarinic acetylcholine receptor.

Its high potency and selectivity make it a suitable probe for elucidating the physiological and

pathological roles of this receptor. While its in vitro profile is well-characterized, the lack of

publicly available in vivo data highlights an area for future investigation that will be critical for

assessing its therapeutic potential. This technical guide provides a foundational understanding
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of VU0455691 for researchers and drug development professionals interested in leveraging

this compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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